![molecular formula C19H18N2O4S2 B2372699 (Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-71-7](/img/structure/B2372699.png)
(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
カタログ番号:
B2372699
CAS番号:
620543-71-7
分子量:
402.48
InChIキー:
POBYGQBVMCBALO-VXPUYCOJSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the tetrahydrothieno[3,4-d]thiazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The compound would likely exhibit stereoisomerism due to the presence of chiral centers within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, while the amide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .科学的研究の応用
Antimicrobial and Antifungal Applications
- Thiazole derivatives, including compounds similar to the specified molecule, have shown significant antimicrobial and antifungal activities. These activities are enhanced when the phenyl ring of the thiazole derivative is substituted with electron-donating groups such as methoxy groups (Chawla, 2016).
- Similarly, another study on N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides revealed moderate antifungal activity in various synthesized compounds (Saeed et al., 2008).
Anticancer Potential
- Some thiazolidinone derivatives have demonstrated promising anticancer properties. For instance, a compound with a structure closely related to the specified molecule showed significant activity as an anticancer agent (Deep et al., 2016).
- Another research on N-substituted benzamides found that several derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Photodynamic Therapy for Cancer
- A study on zinc phthalocyanine derivatives substituted with Schiff bases, similar in structure to the specified molecule, showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Antiviral Activity
- Certain thiazol-2-ylidene-benzamides showed notable antiviral activity against HIV, indicating the potential of such compounds in antiviral therapies (Saeed et al., 2011).
Antidiabetic Agents
- Thiazolidine derivatives have been identified as potential antidiabetic agents, with some compounds showing promise as candidate drugs for the treatment of diabetes mellitus (Nomura et al., 1999).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)21-16-11-27(23,24)12-17(16)26-19(21)20-18(22)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBYGQBVMCBALO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thio...
Cat. No.: B2372616
CAS No.: 2380057-05-4
[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichloroben...
Cat. No.: B2372617
CAS No.: 343374-45-8
4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol
Cat. No.: B2372618
CAS No.: 1864759-75-0
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-phenoxybenz...
Cat. No.: B2372622
CAS No.: 361168-00-5
![1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2372616.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2372617.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)

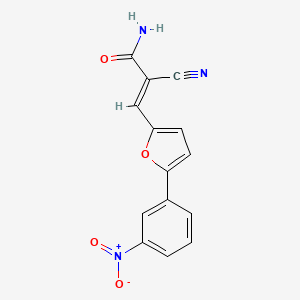
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372630.png)

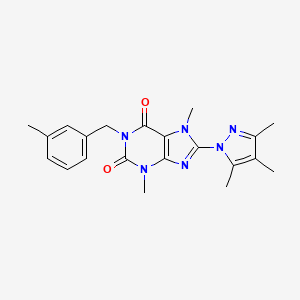
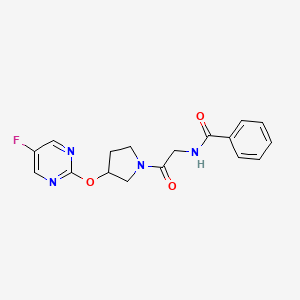
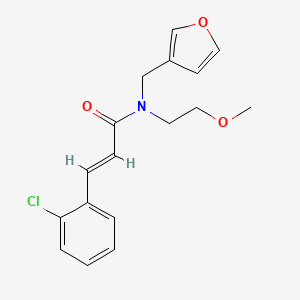
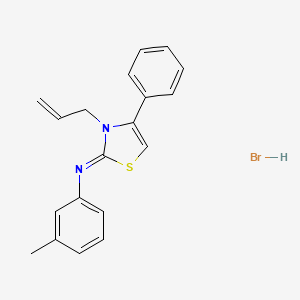
![ethyl 2-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2372638.png)
